3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline
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Overview
Description
3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline is a chemical compound with the molecular formula C16H11Cl2NO. It is characterized by the presence of two chlorine atoms and a naphthyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 2-naphthol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation and other green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-[(6-chloro-5-isopropyl-3-pyridazinyl)oxy]aniline: This compound has a similar structure but includes an additional pyridazinyl group.
3-Chloro-4-(naphthalen-2-yloxy)aniline hydrochloride: This compound is similar but has only one chlorine atom and is in the hydrochloride form.
Uniqueness
3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both chlorine atoms and a naphthyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
83054-42-6 |
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Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
3,5-dichloro-4-naphthalen-2-yloxyaniline |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-8-12(19)9-15(18)16(14)20-13-6-5-10-3-1-2-4-11(10)7-13/h1-9H,19H2 |
InChI Key |
LBQMSUZGQRAIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
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